![molecular formula C6H7ClF2N2 B1522455 3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1260658-85-2](/img/structure/B1522455.png)
3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
Overview
Description
The compound “3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating chloromethyl group. The pyrazole ring itself is aromatic and relatively stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and lipophilicity, potentially influencing its biological activity .Scientific Research Applications
Synthesis of α-Amino Acids
The compound is instrumental in the synthesis of α-amino acids . These building blocks of proteins can be synthesized through the transformation of related difluoro compounds under reducing conditions . This process is significant for the development of amino acid-based drugs.
Construction of Fluorofuran Derivatives
It serves as a precursor for the construction of 2-fluorofuran derivatives . The elimination of fluorine atoms in the presence of magnesium powder and TBSCl allows for the synthesis of these derivatives, which are valuable in medicinal chemistry .
Metal-Free Organic Synthesis
This compound can be used in metal-free organic synthesis processes. Its high functional group tolerance and the ability to react under additive-free conditions make it a versatile reagent for constructing complex organic molecules .
Enantioselective Synthesis
The compound is involved in enantioselective synthesis processes. It can be used in reactions that require high enantioselectivity, such as the Ni/NHC-catalyzed alkylation of fluoroarenes with alkenes, which is crucial for producing compounds with specific chiral centers .
Regioselective Synthesis
Similarly, it aids in regioselective synthesis . The compound can be part of reactions that selectively activate C–H bonds over multiple C–F bonds, which is important for the selective functionalization of molecules .
Thermoresponsive Polymers
The compound contributes to the creation of thermoresponsive polymers . Specifically, it is used to synthesize poly[N-(2,2-difluoroethyl)acrylamide] (P2F), which exhibits unique thermoresponsive properties and has potential applications in smart materials and biotechnology .
Future Directions
Mechanism of Action
Mode of Action
The mode of action of 3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole involves the construction of complex structures from activated o-aminostyrenes with ethyl bromodi-fluoroacetate as a difluorocarbene source . Through double capture of a difluorocarbene, two different types of fluorine motifs are incorporated into the products with simultaneous construction of one C–N and two C–C bonds .
properties
IUPAC Name |
3-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2/c7-3-5-1-2-11(10-5)4-6(8)9/h1-2,6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBYDQDOSYCGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CCl)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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